Suramin Suramin Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-).
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Brand Name: Vulcanchem
CAS No.: 145-63-1
VCID: VC0003035
InChI: InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C
Molecular Formula: C51H40N6O23S6
Molecular Weight: 1297.3 g/mol

Suramin

CAS No.: 145-63-1

VCID: VC0003035

Molecular Formula: C51H40N6O23S6

Molecular Weight: 1297.3 g/mol

* For research use only. Not for human or veterinary use.

Suramin - 145-63-1

Description

Suramin is a polyanionic compound with a complex molecular structure, primarily used in the treatment of African trypanosomiasis and river blindness. Its molecular formula is C51H40N6O23S6, and it is known by several synonyms, including Naganol, Suramine, and Fourneau . Suramin has been employed for over a century in treating parasitic diseases and has shown potential in various other therapeutic areas, including cancer and autism spectrum disorder.

Pharmacology and Mechanism of Action

Suramin is not orally bioavailable and must be administered intravenously to avoid local tissue reactions . It is highly protein-bound in serum, with a half-life ranging from 41 to 78 days . The exact mechanism of action is unclear, but it is believed to inhibit energy metabolism in parasites by binding to glycolytic enzymes .

Table 1: Biological Activities of Suramin

Biological ActivityDescription
Ryanodine Receptor AgonistActivates ryanodine receptor channels .
GABA-gated Chloride Channel AntagonistBlocks GABA-gated chloride channels .
GABA AntagonistActs as an antagonist to GABA .
Apoptosis InhibitorInhibits apoptosis .
Antineoplastic AgentExhibits antineoplastic properties .
Angiogenesis InhibitorInhibits angiogenesis .
Purinergic Receptor P2 AntagonistAntagonizes purinergic receptors .
Protein Kinase C InhibitorInhibits protein kinase C .

Clinical Uses

Suramin is primarily used to treat African trypanosomiasis and has been used in combination with diethylcarbamazine for river blindness . It has shown potential in treating autism spectrum disorder (ASD) by modulating purinergic signaling and improving metabolic pathways .

Table 2: Clinical Trials and Studies

Study TypeFocusKey Findings
SAT-1 TrialAutism Spectrum DisorderImproved ASD symptoms with low-dose suramin .
Phase I/II TrialsSafety and Efficacy in ASDSuramin increased healthy purines and improved metabolism .
Historical UseAfrican TrypanosomiasisEffective in treating sleeping sickness .

Research Findings

Recent research has explored suramin's role in modulating metabolic pathways, particularly in autism spectrum disorder. The Suramin Autism Treatment-1 (SAT-1) trial demonstrated that low doses of suramin could improve ASD symptoms without significant toxicity . Suramin has also been shown to enhance purine metabolism, increasing activators of AMP-dependent protein kinase (AMPK) like AICAR .

CAS No. 145-63-1
Product Name Suramin
Molecular Formula C51H40N6O23S6
Molecular Weight 1297.3 g/mol
IUPAC Name 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Standard InChI InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
Standard InChIKey FIAFUQMPZJWCLV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C
Physical Description Solid
Related CAS 129-46-4 (hexa-hydrochloride salt)
Solubility 8.72e-03 g/L
Synonyms Germanin
Hexasodium Salt Suramin
Monosodium Salt Suramin
Moranil
Naganin
Naganol
Naphuride
Salt Suramin, Hexasodium
Salt Suramin, Monosodium
Sodium, Suramin
Suramin
Suramin Sodium
Suramin, Hexasodium Salt
Suramin, Monosodium Salt
Reference [1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91. [2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.
PubChem Compound 5361
Last Modified Jul 15 2023

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